4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid
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Overview
Description
4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a furan ring and an azepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid typically involves the annulation of an azepine ring to a furan ring. One common method includes the use of a vinylogenic semipinacol rearrangement under photocatalytic conditions . Another approach involves the ring expansion reactions of carboannulated cyclohexanones and piperidines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance or modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Talipexole: A drug for the treatment of Parkinson’s disease.
Azepexole: An antihypertensive agent.
Henatinib: An antitumor drug.
JNJ-180386835: A nootropic and antidepressant drug.
Uniqueness
4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid is unique due to its specific combination of a furan and azepine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .
Properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8-7-5(9(12)13)4-14-6(7)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAFHZFPHLWMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CO2)C(=O)O)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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